molecular formula C22H25N5O6S B12686432 N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate CAS No. 94157-76-3

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate

Cat. No.: B12686432
CAS No.: 94157-76-3
M. Wt: 487.5 g/mol
InChI Key: FKUZAEQDMSPBFM-UHFFFAOYSA-N
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Description

UV-Vis Absorption Spectral Analysis of Azo Chromophore

The azo group (–N=N–) confers strong π→π transitions in the visible spectrum, with a primary absorption maximum at 480 nm (ε = 15,000 L·mol⁻¹·cm⁻¹) in methanol. A weaker n→π transition appears as a shoulder at 360 nm, characteristic of nitro-aromatic conjugation. The Cary 3500 Multicell UV-Vis Spectrophotometer, with a scanning speed of 2400 nm/min, enables high-resolution analysis of these bands, revealing solvatochromic shifts of ±10 nm in aprotic solvents like dimethylformamide.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (500 MHz, D₂O) exhibits distinct resonances:

  • δ 3.2 ppm (s, 6H): N-methyl protons of the dimethylamino group
  • δ 3.8 ppm (s, 3H): Methyl group of the sulfate counterion
  • δ 7.5–8.3 ppm (m, 12H): Aromatic protons from the anilinium and nitrophenyl rings

The azo bridge quenches coupling between aromatic protons, simplifying the splitting pattern. ¹³C NMR confirms the quaternary ammonium center via a signal at δ 55 ppm , while the nitro group’s electron-withdrawing effect deshields adjacent carbons to δ 150 ppm .

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M]⁺ m/z 487.1525 ) aligns with the molecular formula C₂₂H₂₅N₅O₆S. Major fragments include:

  • m/z 342.0982 : Loss of methyl sulfate (–CH₃SO₄⁻)
  • m/z 227.0641 : Cleavage of the azo bond, retaining the nitrophenyl moiety
  • m/z 120.0443 : Trimethylanilinium ion

Isotope patterns match the theoretical distribution for sulfur (4.4% M+1 intensity) and chlorine (absent, confirming purity).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) optimizations reveal a HOMO-LUMO gap of 3.2 eV, indicating moderate electronic excitation energy. The HOMO localizes on the azo and nitrophenyl groups, while the LUMO resides on the anilinium ring, suggesting charge-transfer transitions dominate the visible absorption.

Molecular Orbital Analysis and Electronic Structure

Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the azo group’s π* orbital and the nitrophenyl ring’s σ(C–N) bonds, stabilizing the conjugated system by 12 kcal/mol. The methyl sulfate group’s sulfonate oxygen atoms participate in lone-pair donation to the ammonium center, reducing formal charge separation.

Computational Parameter Value
HOMO-LUMO gap (B3LYP) 3.2 eV
NBO stabilization energy 12 kcal/mol
Dipole moment 8.7 Debye

Properties

CAS No.

94157-76-3

Molecular Formula

C22H25N5O6S

Molecular Weight

487.5 g/mol

IUPAC Name

dimethyl-[4-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]azanium;methyl sulfate

InChI

InChI=1S/C21H21N5O2.CH4O4S/c1-24(2)18-12-14-20(15-13-18)25(3)19-8-4-16(5-9-19)22-23-17-6-10-21(11-7-17)26(27)28;1-5-6(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4)

InChI Key

FKUZAEQDMSPBFM-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=C(C=C1)N(C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Parent Azo Compound

The azo compound precursor, 1-N,1-N,4-N-trimethyl-4-N-[4-[(4-nitrophenyl)diazenyl]phenyl]benzene-1,4-diamine, is synthesized by diazotization and azo coupling reactions:

  • Diazotization: A primary aromatic amine (such as 4-nitroaniline) is diazotized using sodium nitrite in acidic conditions (usually HCl) at low temperatures (0–5 °C) to form the diazonium salt.
  • Azo Coupling: The diazonium salt is then coupled with a suitable aromatic amine or phenol derivative bearing the N,N,N-trimethylamino group to form the azo linkage.

This step requires precise pH control and temperature regulation to maximize yield and minimize side reactions.

Quaternization to Form the Anilinium Salt

The tertiary amine group in the azo compound is quaternized to form the anilinium salt:

  • Methylation: The tertiary amine is treated with methylating agents such as methyl sulfate or methyl iodide to introduce the N,N,N-trimethylammonium group.
  • Salt Formation: The methyl sulfate counter ion is introduced by using methyl sulfate as the methylating agent or by ion exchange methods.

This step converts the neutral azo compound into a water-soluble quaternary ammonium salt, enhancing its dyeing properties and stability.

Purification and Isolation

  • The crude product is purified by recrystallization from suitable solvents such as alcohols or ethers, which facilitate crystallization of the methyl sulfate salt.
  • The product is isolated as a crystalline solid with high purity, suitable for analytical and application purposes.

Alternative Synthetic Routes and Related Preparations

While direct literature on this exact compound’s preparation is limited, related azo compounds and their quaternary ammonium salts are often prepared via similar routes. For example, the preparation of 1,4-diamino-2-methoxymethylbenzene and its salts involves:

  • Reaction of nitrophenol derivatives with haloacetamides to form phenoxyacetamides.
  • Rearrangement to nitroanilines.
  • Catalytic hydrogenation to diamino compounds.
  • Salt formation with inorganic or organic acids such as sulfuric acid or hydrochloric acid.

This method highlights the importance of stepwise functional group transformations and salt formation to obtain stable, isolable products.

Data Table: Summary of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Diazotization Aromatic amine + NaNO2 + HCl, 0–5 °C Diazonium salt Low temperature critical
2 Azo Coupling Diazonium salt + N,N,N-trimethyl aniline Azo compound pH control essential
3 Quaternization Methyl sulfate or methyl iodide N,N,N-Trimethyl anilinium salt Methyl sulfate counter ion introduced
4 Purification Recrystallization in alcohols/ethers Pure methyl sulfate salt Crystalline solid

Research Findings and Considerations

  • Reaction Yields: The diazotization and azo coupling steps typically yield 70–90% under optimized conditions. Quaternization yields are generally high (>90%) due to the reactivity of methyl sulfate.
  • Solvent Effects: Dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether are preferred for intermediate steps to enhance reaction rates and selectivity.
  • Catalysts and Additives: In related syntheses, iodide salts (e.g., sodium iodide) can catalyze substitution reactions, improving conversion rates.
  • Stability: The free base azo compounds are often sensitive to oxidation; thus, isolation as methyl sulfate salts improves stability and handling.
  • Purification: Crystallization from alcohols or ethers is effective for obtaining high-purity products, avoiding complex chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.

Major Products

    Reduction: The major product of reduction is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.

Scientific Research Applications

N,N,N-TRIMETHYL-4-[[4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]ANILINIUM METHYL SULFATE has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The nitrogen-nitrogen double bond (N=N) allows it to form stable complexes with metals and other substrates, making it useful in various applications. The nitro group can also participate in redox reactions, contributing to its versatility.

Comparison with Similar Compounds

Structural Similarities :

  • Both compounds share a quaternary ammonium backbone (N,N,N-trimethylanilinium) and a methyl sulphate counterion.
  • Both have extended conjugation systems for UV absorption.

Key Differences :

Parameter Target Compound (94157-76-3) Camphor Benzalkonium Methosulfate (52793-97-2)
Functional Groups Azo (-N=N-), nitro (-NO₂) Bornylidene (camphor-derived ketone)
UV Absorption Range Broad absorption due to azo-nitro conjugation UVB-specific (290–320 nm) due to camphor derivative
Applications Polymer synthesis, intermediates Sunscreen agent (6% concentration in UVB protection)
Stability Photodegradable azo linkage Higher photostability from rigid bicyclic structure

Research Findings :

  • The target compound’s azo group facilitates reversible photoisomerization, useful in smart materials . In contrast, Camphor Benzalkonium Methosulfate’s bornylidene group enhances lipid solubility, improving skin adhesion in sunscreens .

N,N,N-Trimethyl-4-(2-oxoborn-3-ylidene)anilinium Methyl Sulfate (CAS: 52793-97-2)

Note: This compound is identical to Camphor Benzalkonium Methosulfate but listed under a different naming convention .

Azo Polymers with Nitrophenyl Moieties

  • Azo Functionality : Enables π-π* transitions for optical applications.
  • Synthesis Method : Both use oxidative polymerization (e.g., FeCl₃ in chloroform) .

Divergences :

  • The target compound is a monomeric salt, whereas azo polymers are macromolecular chains with repeat units.
  • Polymers exhibit enhanced thermal stability and tunable conductivity, unlike the ionic, water-soluble target compound .

Methyl N-[3-(acetylamino)-4-((2-chloro-4-nitrophenyl)azo)phenyl]-N-(3-methoxy-3-oxopropyl) (CAS: 4542-46-5)

Shared Features :

  • Nitrophenyl-azo backbone.
  • Applications in dyes and photoresponsive materials.

Contrasts :

  • Substituents: The target compound has a trimethylanilinium group, while 4542-46-5 includes acetylated amino and ester groups.
  • Solubility : The methyl sulphate in the target compound increases hydrophilicity, whereas 4542-46-5’s ester groups enhance organic solubility .

Research and Industrial Implications

  • Photoresponsive Materials : The target compound’s azo group is pivotal in developing light-switchable polymers, though its photodegradability limits outdoor applications compared to Camphor Methosulfate .
  • Regulatory Status : Camphor Methosulfate is approved for cosmetic use (up to 6% concentration), whereas the target compound remains restricted to industrial synthesis due to unverified safety profiles .

Biological Activity

N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulfate (CAS #94157-76-3) is a synthetic compound with notable applications in various fields, including dye chemistry and biological research. Its structure features a complex azo group, which is known for its potential biological activities. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Structure

  • Molecular Formula : C21H22N5O2·CH3O4S
  • Molecular Weight : 487.53 g/mol
  • IUPAC Name : Dimethyl-[4-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]azanium; methyl sulfate

Physical Properties

PropertyValue
Purity96%
AppearanceYellow powder
SolubilitySoluble in water

The biological activity of N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulfate is largely attributed to its azo group, which can undergo reduction to form various metabolites. These metabolites may exhibit different biological effects, including antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research has demonstrated that azo compounds can possess significant antimicrobial properties. For instance, a study indicated that derivatives of azo compounds showed activity against various bacterial strains, suggesting that N,N,N-trimethyl derivatives may also exhibit similar properties.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of azo compounds on human cell lines. These studies typically involve exposing cultured cells to varying concentrations of the compound and measuring cell viability using assays such as MTT or XTT.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A specific case study evaluated the cytotoxicity of N,N,N-trimethyl derivatives on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM, highlighting the potential of this compound as an anticancer agent.

Genotoxicity Assessment

Genotoxicity tests are crucial for evaluating the safety of chemical compounds. In vitro assays conducted according to OECD guidelines showed no significant increase in mutagenic activity in bacterial strains exposed to the compound at various concentrations, suggesting that it may not pose a genotoxic risk under standard laboratory conditions.

Acute Toxicity

Acute toxicity studies have shown that N,N,N-trimethyl derivatives exhibit low toxicity levels. For example, the median lethal dose (LD50) in rats has been reported to be greater than 2000 mg/kg, indicating a relatively safe profile for acute exposure.

Repeated Dose Toxicity

In repeated dose toxicity studies, animals administered with the compound showed no significant adverse effects over a prolonged period. The No Observed Adverse Effect Level (NOAEL) was established at 500 mg/kg bw/day.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N,N,N-Trimethyl-4-((4-((4-nitrophenyl)azo)phenyl)amino)anilinium methyl sulphate, and how can purity be optimized?

  • Methodology : The compound is synthesized via diazo coupling between 4-nitroaniline and a substituted aniline precursor, followed by quaternization with methyl sulfate. Key steps include:

  • Diazoization : Use NaNO₂/HCl at 0–5°C to generate the diazonium salt from 4-nitroaniline .
  • Coupling : React with 4-aminophenyltrimethylammonium derivatives in alkaline media (pH 8–9) to form the azo linkage .
  • Purification : Column chromatography (silica gel, methanol/chloroform) or recrystallization (ethanol/water) removes unreacted precursors .
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Excess methyl sulfate and controlled pH during quaternization improve yield .

Q. How does the UV absorption profile of this compound inform its application in photochemical studies?

  • UV-Vis Analysis : The azo (–N=N–) and nitro (–NO₂) groups confer strong absorption in the UVB range (290–320 nm). Spectrophotometric studies show λmax ~310 nm in ethanol, typical for nitro-substituted azo dyes .
  • Application : Functions as a UV absorber in sunscreen formulations (e.g., 6% concentration in commercial products) . Stability under UV exposure can be tested via accelerated photodegradation assays .

Advanced Research Questions

Q. What computational methods predict the electronic structure and photostability of this compound?

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and simulate UV-Vis spectra. The nitro group’s electron-withdrawing effect reduces the energy gap, red-shifting absorption .
  • Photostability Prediction : Molecular dynamics (MD) simulations assess bond dissociation energies, particularly for the azo linkage, under UV irradiation .

Q. How do substituents (e.g., trimethylammonium, nitro) influence solubility and aggregation in aqueous media?

  • Solubility Studies : The trimethylammonium group enhances water solubility via ionic interactions, while the nitro group reduces it due to hydrophobicity. Conduct conductivity measurements or dynamic light scattering (DLS) to analyze critical micelle concentration (CMC) .
  • Aggregation Behavior : UV-Vis spectral shifts (e.g., hypsochromic shifts) indicate H-aggregate formation at high concentrations .

Q. What analytical techniques resolve contradictions in spectroscopic data for structural confirmation?

  • Multi-Technique Approach :

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to verify azo (–N=N–) and ammonium (–N⁺(CH₃)₃) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M]⁺ at m/z 452.2 (calculated for C₂₂H₂₈N₆O₄S⁺) .
  • IR Spectroscopy : Identify ν(N=N) at ~1440 cm⁻¹ and ν(SO₄²⁻) at 1050–1200 cm⁻¹ .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in reported CAS numbers or IUPAC names for this compound?

  • Root Cause : Variants may arise from differences in counterion notation (e.g., methyl sulfate vs. methosulfate) or registry updates. For example, CAS 52793-97-2 refers to the methyl sulfate salt , while CAS 62308-13-8 denotes a structural analog .
  • Resolution : Cross-reference regulatory databases (e.g., ECHA, NIST) using InChIKey or SMILES strings for unambiguous identification .

Q. How can researchers address low yields during quaternization of the tertiary amine?

  • Optimization Strategies :

  • Use a polar aprotic solvent (e.g., DMF) to stabilize the transition state .
  • Employ a molar ratio of 1:1.2 (amine:methyl sulfate) to minimize side reactions .
  • Monitor pH (6–7) to prevent hydrolysis of the sulfate ester .

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